3-(Naphthalen-1-ylmethoxy)benzaldehyde
Overview
Description
3-(Naphthalen-1-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.31 g/mol . It is characterized by the presence of a benzaldehyde group attached to a naphthalen-1-ylmethoxy moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethoxy)benzaldehyde typically involves the reaction of naphthalen-1-ylmethanol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthalen-1-ylmethoxybenzoic acid.
Reduction: Naphthalen-1-ylmethoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(Naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-2-ylmethoxy)benzaldehyde: Similar structure but with the naphthalene moiety attached at the 2-position.
4-(Naphthalen-1-ylmethoxy)benzaldehyde: Similar structure but with the methoxy group attached at the 4-position of the benzaldehyde.
Uniqueness
3-(Naphthalen-1-ylmethoxy)benzaldehyde is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(naphthalen-1-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-14-5-3-9-17(11-14)20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHDNJULYZUAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363472 | |
Record name | 3-(naphthalen-1-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130205-11-7 | |
Record name | 3-(1-Naphthalenylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130205-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(naphthalen-1-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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